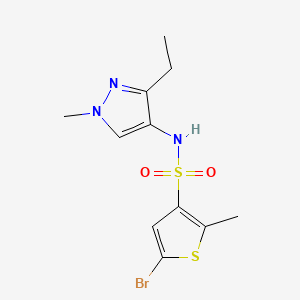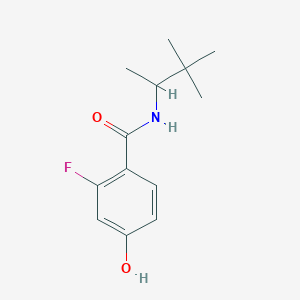![molecular formula C14H16BrNO3 B6644051 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6644051.png)
2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid, also known as BRCP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the family of cyclopropyl-containing amino acids, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for the growth and survival of cancer cells. Specifically, 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. By inhibiting this enzyme, 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid prevents cancer cells from proliferating and ultimately leads to their death.
Biochemical and physiological effects:
2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid has been found to exhibit a wide range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory and analgesic properties. It has also been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid in lab experiments is its potent anti-cancer activity. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid. One area of interest is in the development of new cancer treatments that incorporate this compound. Another area of research is in the study of the biochemical and physiological effects of 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid, which could lead to the development of new drugs for the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid involves a multi-step process that starts with the preparation of 5-bromo-2-methylbenzoic acid. This compound is then converted to the corresponding acid chloride, which is subsequently reacted with cyclopropylamine to yield the desired product, 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid. The overall yield of this process is reported to be around 35%.
Scientific Research Applications
2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is in the treatment of cancer. Several studies have shown that 2-[(5-Bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid exhibits potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
properties
IUPAC Name |
2-[(5-bromo-2-methylbenzoyl)amino]-3-cyclopropylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-8-2-5-10(15)7-11(8)13(17)16-12(14(18)19)6-9-3-4-9/h2,5,7,9,12H,3-4,6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJFIXPSSCXUCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C(=O)NC(CC2CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6643974.png)
![N-[(1-methyltriazol-4-yl)methyl]-1,3-dihydro-2-benzofuran-5-amine](/img/structure/B6643984.png)
![N-[1-[(3-hydroxyphenyl)methyl]piperidin-4-yl]acetamide](/img/structure/B6643991.png)

![2-Fluoro-3-[(6-oxopyrimidin-1-yl)methyl]benzonitrile](/img/structure/B6644010.png)
![2,6-difluoro-N-[1-(hydroxymethyl)cyclopropyl]benzenesulfonamide](/img/structure/B6644016.png)
![5-[[(2-Methoxy-2-methylpropanoyl)amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B6644034.png)
![5-[(Pyridazine-4-carbonylamino)methyl]furan-2-carboxylic acid](/img/structure/B6644037.png)
![2-Fluoro-4-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B6644038.png)


![6-ethyl-5-fluoro-N-[1-(5-methyl-1,3-oxazol-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B6644065.png)
![4-fluoro-N-[(4S)-4-methoxypyrrolidin-3-yl]-2-methylbenzamide](/img/structure/B6644071.png)
